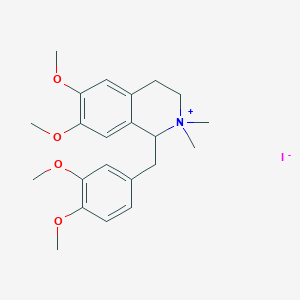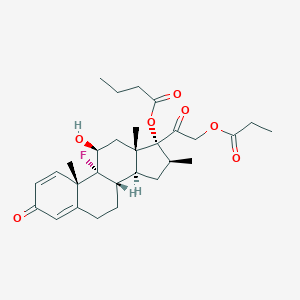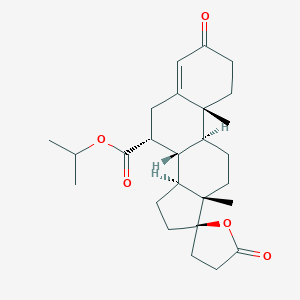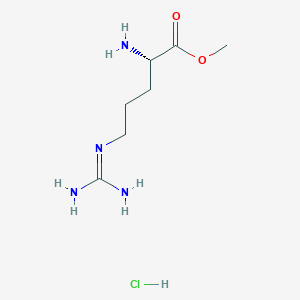
N-Methyl laudanosinium iodide
Descripción general
Descripción
N-Methyl laudanosinium iodide is a quaternary ammonium compound derived from laudanosine, an alkaloid found in opium. This compound has garnered interest due to its potential biological activities, particularly in the modulation of neuronal activity. It is known for its ability to block small conductance calcium-activated potassium channels, which play a crucial role in regulating neuronal excitability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl laudanosinium iodide typically involves the methylation of laudanosine. One common method is the N-methylation of secondary amines under solvent-free ball milling conditions. This method uses formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent . The reaction is carried out in a vibrational ball mill, which provides high yields and efficient reaction times.
Industrial Production Methods: Industrial production of this compound may involve similar methylation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: N-Methyl laudanosinium iodide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine reagents, such as iodosobenzene diacetate, in the presence of boron Lewis acids.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols, amines, or halides in polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially leading to secondary amines.
Substitution: Substituted quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
N-Methyl laudanosinium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Medicine: Potential therapeutic applications in the treatment of neurological disorders due to its modulatory effects on neuronal excitability.
Industry: Utilized in the synthesis of other biologically active compounds and as an intermediate in pharmaceutical manufacturing.
Mecanismo De Acción
The primary mechanism of action of N-Methyl laudanosinium iodide involves the blockade of small conductance calcium-activated potassium channels (SK channels). These channels are crucial for regulating the afterhyperpolarization phase of neuronal action potentials. By blocking these channels, this compound reduces the amplitude of afterhyperpolarization, thereby modulating neuronal excitability . The presence of a charged nitrogen group is essential for its affinity to SK channels, and the interaction site may present a symmetrical configuration.
Comparación Con Compuestos Similares
N-Ethyl laudanosine: Another quaternary ammonium compound with similar biological activity but less potent than N-Methyl laudanosinium iodide.
Laudanosine: The parent compound, which is less effective in blocking SK channels compared to its N-methylated derivative.
N-Butyl laudanosine and N-Benzyl laudanosine: These derivatives are also less potent in blocking SK channels.
Uniqueness: this compound stands out due to its relatively high potency and specificity in blocking SK channels. Its unique structure, particularly the presence of a charged nitrogen group, contributes to its high affinity and effectiveness in modulating neuronal activity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30NO4.HI/c1-23(2)10-9-16-13-21(26-5)22(27-6)14-17(16)18(23)11-15-7-8-19(24-3)20(12-15)25-4;/h7-8,12-14,18H,9-11H2,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANXPMGEBDLSJX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460739 | |
| Record name | N-Methyl laudanosinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3767-40-6 | |
| Record name | N-Methyl laudanosinium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyl laudanosinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,5-Dimethylbenzo[a]pyrene](/img/structure/B108640.png)








